molecular formula C8H9F3N4 B1588336 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine CAS No. 869945-40-4

6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine

Cat. No.: B1588336
CAS No.: 869945-40-4
M. Wt: 218.18 g/mol
InChI Key: SXLHMFGZWJPBDF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine is a novel dihydropyrimidinone (DHPM) derivative designed for advanced pharmaceutical and medicinal chemistry research. The dihydropyrimidinone scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities . This particular compound features a cyclopropyl substituent and a hydrazono functional group, which are often used to fine-tune molecular properties like metabolic stability and target binding. The incorporated trifluoromethyl group is a key motif known to enhance membrane permeability and overall bioavailability. This compound is of significant interest for probing new therapeutic strategies, especially in oncology. DHPM-based structures have demonstrated potent cytotoxic and anticancer activities against various cell lines, with some analogs functioning as mitotic kinesin inhibitors or exhibiting efficacy in multidrug-resistant cancer models by modulating P-glycoprotein (Pgp) activity . Furthermore, the core DHPM structure is under investigation for antimicrobial applications, given the pressing need for novel agents to combat antibiotic-resistant bacteria . The hydrazono moiety present in this molecule offers a versatile handle for further synthetic elaboration, making it a valuable intermediate for generating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N4/c9-8(10,11)6-3-5(4-1-2-4)13-7(14-6)15-12/h3-4H,1-2,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLHMFGZWJPBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427003
Record name 4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-40-4
Record name 4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach

One common method for synthesizing trifluoromethyl-substituted pyrimidines involves cyclocondensation reactions between amidines or guanidine derivatives and β-dicarbonyl compounds or their equivalents bearing trifluoromethyl groups.

  • For example, cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones catalyzed by titanium isopropoxide or boron trifluoride etherate yields trifluoromethyl pyrimidines in good yields.

  • Although this example is for pyrazolopyrimidines, analogous methods can be adapted for dihydropyrimidines by selecting appropriate starting materials.

Hydrazone Formation

The hydrazono group at the 2-position is typically introduced by reacting the corresponding ketone or aldehyde precursor with hydrazine derivatives.

  • The reaction involves condensation of the ketone functionality on the pyrimidine ring with hydrazine or substituted hydrazines in solvents such as pyridine, N-methyl-2-pyrrolidone (NMP), or aqueous ethanol under reflux or room temperature conditions.

  • Addition of bases like DIPEA (N,N-diisopropylethylamine) or sodium acetate can facilitate the reaction, and molecular sieves may be used to remove water formed during condensation, driving the equilibrium toward hydrazone formation.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position can be introduced via:

  • Use of cyclopropyl-substituted starting materials or intermediates during the pyrimidine ring construction.

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) between halogenated pyrimidines and organozinc or boronic acid derivatives of cyclopropyl groups under mild conditions (20°C to 120°C) in solvents such as toluene, THF, or dioxane.

  • These palladium-catalyzed methods employ catalysts like Pd(PPh3)4 or Pd(OAc)2 with suitable ligands and bases (K2CO3, Cs2CO3, tBuONa) to achieve efficient coupling.

Reaction Conditions and Catalysts

Step Reagents/Conditions Solvents Catalysts/Bases Temperature Range
Pyrimidine ring formation Cyclocondensation of amidines with trifluoromethyl enones Ethanol, THF, dioxane Ti(Oi-Pr)4, BF3·OEt2 Room temp to reflux
Hydrazone formation Condensation with hydrazine derivatives Pyridine, NMP, EtOH DIPEA, NaOAc Room temp to reflux
Cyclopropyl introduction Pd-catalyzed cross-coupling with cyclopropyl organometallics Toluene, THF, dioxane Pd(PPh3)4, Pd(OAc)2 + ligands 20°C to 120°C

Representative Synthetic Sequence

  • Synthesis of 4-(trifluoromethyl)pyrimidine intermediate:

    • Starting from cyanoacetamide derivatives, cyclocondensation with trifluoromethyl-substituted enones under Lewis acid catalysis forms the pyrimidine ring bearing the trifluoromethyl group.
  • Introduction of the cyclopropyl substituent:

    • The 6-position halogenated pyrimidine intermediate undergoes palladium-catalyzed cross-coupling with cyclopropylboronic acid or cyclopropylzinc reagents under mild conditions.
  • Hydrazone formation at the 2-position:

    • The ketone or aldehyde functionality at the 2-position is converted to the hydrazono group by reaction with hydrazine hydrate or substituted hydrazines in pyridine or ethanol under reflux.

Research Findings and Optimization

  • The use of titanium isopropoxide or boron trifluoride etherate as catalysts has been shown to improve yields and selectivity in the cyclocondensation step.

  • Palladium-catalyzed cross-coupling reactions are highly efficient for introducing cyclopropyl groups, with ligand and base choice impacting reaction rates and yields.

  • Hydrazone formation benefits from the use of molecular sieves to remove water and shift equilibrium toward product formation.

  • Temperature control during each step is critical to minimize side reactions and degradation.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Pyrimidine ring synthesis Cyclocondensation of amidines with trifluoromethyl enones 5-aryl amidines, trifluoromethyl enones, Ti(Oi-Pr)4 or BF3·OEt2 High selectivity, good yields Requires Lewis acid catalysts
Cyclopropyl group addition Pd-catalyzed cross-coupling with cyclopropyl organometallics Cyclopropylboronic acid, Pd(PPh3)4, bases Mild conditions, versatile Sensitive to moisture and air
Hydrazone formation Condensation with hydrazine derivatives Hydrazine hydrate, pyridine or EtOH Simple, efficient Water removal necessary

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.

Scientific Research Applications

Biological Activities

Research indicates that 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Inhibition of Enzymatic Activity

Preliminary research suggests that this compound may act as an inhibitor of specific enzymes involved in disease processes, such as lysyl oxidase-like enzymes.

Applications in Pharmaceuticals

Given its diverse biological activities, this compound has potential applications in drug discovery and development:

  • Antitumor Agents : Due to its anticancer properties, it could be further developed into a therapeutic agent for various cancers.
  • Antimicrobial Agents : Its efficacy against microbial strains positions it as a candidate for new antibiotic formulations.
  • Enzyme Inhibitors : The ability to inhibit specific enzymes can be exploited in treating diseases where these enzymes play a critical role.

Agricultural Applications

The compound's antifungal and insecticidal properties suggest potential use in agriculture:

  • Pesticides : Its ability to inhibit pest growth could be harnessed in developing new biocontrol agents.
  • Plant Growth Regulators : The compound may also influence plant growth positively, making it suitable for formulation as a growth regulator.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values in low micromolar ranges.
  • Antimicrobial Efficacy : Research conducted by International Journal of Antimicrobial Agents reported that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Research : A patent application described the use of this compound as an inhibitor for lysyl oxidase-like enzymes, suggesting its role in preventing fibrosis-related conditions.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Solubility : The cyclopropyl group may reduce aqueous solubility relative to coumarin derivatives (4i), which benefit from polar oxygen atoms .

Trifluoromethyl-Substituted Heterocycles

Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their metabolic resistance.

Compound Name Core Structure Synthesis Method Applications
3-(Trifluoromethyl)-benzo[e][1,2,4]triazine Benzo[e][1,2,4]triazine Ruppert reaction (TMSCF₃ + iodinated precursor) Unknown (research intermediate)
Target Compound Pyrimidine Oxidative cyclization of amidrazones Pharmaceutical intermediate

Key Differences :

  • Synthesis : The target compound is synthesized via oxidative cyclization of amidrazones, while trifluoromethyl-triazines () use Ruppert reactions, which require iodinated precursors .
  • Ring Strain : Pyrimidines (6-membered) exhibit less strain than triazines (6-membered but with alternating single/double bonds), affecting stability .

Pyrimidine Derivatives with Diverse Substituents

Substituents like difluoromethyl or sulfonyl groups modify pyrimidine properties.

Compound Name (from ) Substituents Molecular Weight (g/mol) Notable Features
4-(difluoromethyl)-6-(pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine Difluoromethyl (C₄), ethylsulfonyl (C₂) 316.3 Enhanced solubility (SO₂Et), halogenated
Target Compound Cyclopropyl (C₆), trifluoromethyl (C₄) 218.18 Compact structure, high LogP

Key Differences :

  • Bioavailability : The ethylsulfonyl group in ’s compound improves water solubility but may reduce membrane permeability compared to the trifluoromethyl group .

Biological Activity

6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones, which are known for their diverse biological properties including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}F3_{3}N3_{3}
  • Molecular Weight : 227.18 g/mol

Structural Features

  • Cyclopropyl Group : Contributes to the compound's unique steric and electronic properties.
  • Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity through interactions with biological targets.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives often range in the low micromolar range, indicating potent antimicrobial effects .

Cytotoxicity

In vitro studies have demonstrated that this compound can exert cytotoxic effects on several cancer cell lines. For example, derivatives of similar structure have been evaluated against MCF-7 breast cancer cells and exhibited IC50_{50} values indicating effective cell growth inhibition .

Anti-inflammatory Properties

The presence of the trifluoromethyl group is believed to enhance the anti-inflammatory potential of the compound by modulating pathways associated with inflammation. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and various biological targets. The trifluoromethyl group facilitates strong interactions with enzyme residues, potentially leading to enhanced biological activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of hydrazone derivatives for their activity against Mycobacterium tuberculosis, revealing that compounds with similar structural motifs to this compound had MIC values as low as 4 µM .
  • Cytotoxicity Assessment : In a comparative analysis of various hydrazone derivatives against cancer cell lines, it was found that certain modifications in the hydrazone structure led to increased cytotoxicity against MCF-7 cells, suggesting that this compound may also exhibit similar properties .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine?

Answer:
The compound is typically synthesized via cyclocondensation reactions or coupling strategies. For example:

  • Hydrazone formation : Reacting hydrazine derivatives with carbonyl precursors under reflux in solvents like ethanol or DMF, often catalyzed by acids (e.g., acetic acid) .
  • Trifluoromethyl incorporation : Fluorinated building blocks (e.g., trifluoromethyl ketones) are introduced early in the synthesis to ensure regioselectivity. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for cyclopropyl group integration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is standard .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the hydrazone tautomerism and cyclopropyl geometry. 19^19F NMR verifies trifluoromethyl group integrity .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+1]+^+ peaks matching calculated values) .
  • IR spectroscopy : Identifies N–H (3100–3300 cm1^{-1}) and C=O/N=N stretches (1600–1700 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature control : Reflux in high-boiling solvents (e.g., 1,4-dioxane) enhances cyclocondensation efficiency but requires inert atmospheres to prevent oxidation .
  • Catalyst screening : Tetrakis(triphenylphosphine)palladium(0) improves cross-coupling yields for cyclopropyl integration, while bases like Na2_2CO3_3 stabilize intermediates .
  • Byproduct mitigation : Adjusting pH (e.g., NH4_4OH to pH 10) minimizes side reactions during boronic acid coupling steps .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Multi-technique validation : Combine 1^1H-13^13C HSQC NMR to assign ambiguous proton environments (e.g., cyclopropyl CH2_2 vs. dihydropyrimidine protons) .
  • X-ray crystallography : Resolves tautomeric forms (hydrazone vs. azo) and confirms trifluoromethyl orientation when NMR is inconclusive .
  • Computational modeling : DFT calculations predict 19^19F chemical shifts to validate experimental NMR assignments .

Advanced: What strategies prevent side reactions involving the hydrazone moiety?

Answer:

  • Protection/deprotection : Temporarily protect the hydrazone group with Boc (tert-butyloxycarbonyl) during trifluoromethyl or cyclopropyl functionalization .
  • Low-temperature reactions : Perform hydrazone formation at 0–5°C to suppress oxidation to azo derivatives .
  • Radical scavengers : Add BHT (butylated hydroxytoluene) to quench free radicals during high-temperature steps .

Advanced: How to design biological activity studies for this compound?

Answer:

  • In vitro assays : Screen against kinase or protease targets (e.g., EGFR or HIV protease) using fluorescence polarization or FRET-based assays .
  • Molecular docking : Model interactions with active sites (e.g., PyMOL or AutoDock) to prioritize targets based on cyclopropyl and trifluoromethyl hydrophobicity .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to assess CYP450-mediated degradation .

Advanced: What computational methods aid in predicting physicochemical properties?

Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration studies .
  • pKa prediction : SPARC or MarvinSuite models assess hydrazone protonation states under physiological conditions .
  • Solubility : COSMO-RS simulations correlate trifluoromethyl and cyclopropyl groups with aqueous/organic solubility trends .

Advanced: How to address reproducibility challenges in scaled-up synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology (RSM) .
  • Crystallization engineering : Use polymorph screening (e.g., slurry methods) to isolate the most stable crystal form for formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine
Reactant of Route 2
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6-Cyclopropyl-2-hydrazono-4-(trifluoromethyl)-1,2-dihydropyrimidine

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